molecular formula C17H13BrN2O3S2 B2536505 N-(3-bromophenyl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide CAS No. 682783-56-8

N-(3-bromophenyl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B2536505
CAS No.: 682783-56-8
M. Wt: 437.33
InChI Key: AIEOBIGUSZIBSN-GXDHUFHOSA-N
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Description

The compound N-(3-bromophenyl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide features a thiazolidinone core substituted with a sulfanylidene (thioxo) group at position 2 and a furan-2-ylmethylidene moiety at position 5 (5E configuration). The 3-bromophenyl group is linked via a propanamide chain.

Properties

IUPAC Name

N-(3-bromophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O3S2/c18-11-3-1-4-12(9-11)19-15(21)6-7-20-16(22)14(25-17(20)24)10-13-5-2-8-23-13/h1-5,8-10H,6-7H2,(H,19,21)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEOBIGUSZIBSN-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is Dual-specificity phosphatase 26 (DUSP26) . DUSP26 is a protein that in humans is encoded by the DUSP26 gene. It belongs to a larger group of dual-specificity phosphatases that can dephosphorylate both phosphotyrosine and phosphoserine/phosphothreonine residues within one substrate.

Mode of Action

This compound acts as an inhibitor of DUSP26 Inhibition of DUSP26 can affect the phosphorylation state of its substrates, leading to changes in their activity

Result of Action

At concentrations above 0.1 μM, this compound remarkably induces apoptosis in the IMR32 cell line. The IC50 value for inducing apoptosis in the IMR32 cell line is 4.13 μM. This suggests that the compound’s action results in programmed cell death in certain contexts.

Biological Activity

N-(3-bromophenyl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, which includes a bromophenyl group, a furan ring, and a thiazolidine moiety, suggests diverse interactions with biological targets. This article delves into the biological activity of this compound, summarizing recent research findings, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular Formula C18H14BrN3O4S
Molecular Weight 448.33 g/mol
IUPAC Name This compound
InChI Key MOXDGCZPRIZGHF-BPKVKKHESA-N

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones, including compounds similar to this compound, exhibit significant antibacterial properties. For instance, studies have shown that related thiazolidine derivatives demonstrate activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .

Antiviral Activity

The compound has also been evaluated for its antiviral potential. In vitro studies have demonstrated that certain thiazolidinone derivatives inhibit the NS2B/NS3 protease of the Dengue virus, suggesting potential use as antiviral agents . The compound's mechanism likely involves binding to viral enzymes crucial for replication.

Anticancer Properties

The structural components of this compound indicate it may possess anticancer properties. Some thiazolidine derivatives have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth . For example, compounds with similar structures have been reported to induce apoptosis in various cancer cell lines.

The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or viral replication.
  • Receptor Modulation : It could bind to specific receptors on cell surfaces, altering signaling pathways that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiazolidinone derivatives can induce oxidative stress in cells, leading to cell death in cancerous tissues .

Study on Antibacterial Activity

A study by Zvarec et al. reported that thiazolidine derivatives exhibited potent antibacterial activity against Staphylococcus aureus and other Gram-positive bacteria. The MIC values were determined through serial dilution methods, confirming the effectiveness of these compounds in inhibiting bacterial growth .

Study on Antiviral Activity

Mendgen et al. investigated the inhibitory effects of various thiazolidinone compounds on viral proteases and found significant inhibition against the Dengue virus protease. This study highlights the potential for developing antiviral therapies based on thiazolidine scaffolds .

Study on Anticancer Activity

Research conducted by Liang et al. focused on the anticancer properties of thiazolidine derivatives. The study demonstrated that these compounds could significantly reduce cell viability in several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Comparison with Similar Compounds

Key Structural Variations Among Analogs

The following structural features differentiate the target compound from its analogs:

Aromatic Ring Substituents: 3-Bromophenyl (target) vs. 3-fluorophenyl () or unsubstituted phenyl (). Bromine’s larger size and lipophilicity may enhance hydrophobic interactions compared to fluorine .

Heterocyclic Moiety :

  • Furan (target) vs. thiophene (). Thiophene’s sulfur atom enables π-π stacking, while furan’s oxygen participates in hydrogen bonding .

Chain Length and Substituents :

  • Propanamide (target) vs. acetamide (shorter chain, ) or butanamide (longer chain, ). Chain length affects molecular flexibility and binding pocket accommodation .

Stereochemistry :

  • 5E configuration (target) vs. 5Z (). The E-configuration positions substituents spatially for optimal receptor interactions .

Data Table: Comparative Analysis

Compound Name Aromatic Substituent Heterocycle Chain Type Configuration Molecular Weight Key Properties/Bioactivity
Target Compound 3-Bromo Furan Propanamide E ~414.5 High lipophilicity; potential anticancer activity (inferred)
N-(3-Fluorophenyl)-3-[(5E)-5-(thienylmethylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]propanamide 3-Fluoro Thiophene Propanamide E 392.48 Enhanced π-π interactions; unquantified activity
3-[(5Z)-5-(thienylmethylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-phenylpropanamide None Thiophene Propanamide Z 355.4 Reduced steric bulk; Z-configuration may limit binding
N-(4-Hydroxyphenyl)-3-[(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]propanamide 4-Hydroxy Benzylidene Propanamide E 414.5 Antiproliferative (IC50: 16.3 μg/ml)

Research Findings

  • Antiproliferative Activity: Thiazolidinones with electron-withdrawing groups (e.g., halogens) on the aromatic ring show enhanced cytotoxicity. For example, dichlorophenyl-substituted analogs achieved 100% inhibition of Dalton’s lymphoma cells at 100 μg/ml . The target’s bromophenyl group may offer similar or superior activity due to higher lipophilicity.
  • Stereochemical Impact : The 5E configuration in the target compound likely optimizes the orientation of the furan group for binding, whereas Z-configurations () may hinder interactions .

Q & A

Q. What spectroscopic techniques are essential for characterizing the compound’s purity and structural integrity?

To confirm the identity of the compound, researchers should employ:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the presence of the bromophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and the thiazolidinone ring (δ ~3.5–4.5 ppm for methylene protons) .
  • Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, C-S at ~650 cm1^{-1}) .
  • Mass Spectrometry (MS) : Use high-resolution MS to confirm the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .

Q. What are the critical steps in synthesizing this compound?

A typical synthesis protocol involves:

  • Stepwise Coupling : React 3-bromoaniline with a thiazolidinone precursor (e.g., 3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid) using carbodiimide coupling agents (e.g., EDC/HOBt) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate the product .

Q. How is X-ray crystallography applied to resolve the compound’s 3D structure?

  • Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data at low temperatures (e.g., 100 K) .
  • Structure Solution : Apply direct methods via SHELXS for phase determination .
  • Refinement : Iterate with SHELXL to optimize atomic coordinates and thermal parameters, achieving R-factors < 0.05 .
  • Validation : Generate ORTEP diagrams (e.g., ORTEP-3 ) to visualize atomic displacement ellipsoids .

Advanced Research Questions

Q. How can researchers optimize synthetic yield using Design of Experiments (DoE)?

  • Factor Screening : Identify critical variables (e.g., reaction temperature, solvent polarity, catalyst loading) via fractional factorial design .
  • Response Surface Methodology (RSM) : Use central composite design to model nonlinear relationships (e.g., maximizing yield at 70°C with DMF as solvent) .
  • Validation : Confirm optimized conditions with triplicate runs, achieving >85% yield .

Q. How can contradictions in reported biological activities of thiazolidinone derivatives be resolved?

  • Comparative Assays : Test the compound against analogs (e.g., 3-(3-chlorophenyl) derivatives) in standardized in vitro models (e.g., kinase inhibition assays) .
  • Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., bromo vs. chloro groups) with activity trends using multivariate regression .
  • Computational Docking : Model interactions with target proteins (e.g., EGFR) using AutoDock Vina to explain potency variations .

Q. What strategies address discrepancies in crystallographic refinement data?

  • Twinned Data Handling : Use SHELXL ’s TWIN/BASF commands to refine twin fractions and improve R-values .
  • Disorder Modeling : Split occupancy for flexible groups (e.g., furan ring) and apply restraints to bond distances .
  • Validation Tools : Cross-check with PLATON ’s ADDSYM to detect missed symmetry .

Q. How can molecular dynamics (MD) simulations predict the compound’s interaction with biological targets?

  • System Preparation : Solvate the ligand-protein complex (e.g., in TIP3P water) and neutralize with counterions .
  • Simulation Parameters : Run 100-ns trajectories (NPT ensemble, 310 K) using AMBER22 to analyze binding stability .
  • Free Energy Calculations : Apply MMPBSA to estimate binding affinities (ΔG ~ -8.2 kcal/mol) .

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